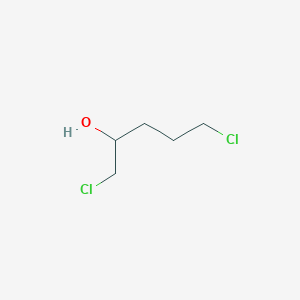
1,5-Dichloropentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloropentan-2-ol is an organic compound that belongs to the group of chlorinated alcohols. It has a CAS Number of 89280-57-9 and a molecular weight of 157.04 . The IUPAC name for this compound is 1,5-dichloro-2-pentanol .
Molecular Structure Analysis
The InChI code for 1,5-Dichloropentan-2-ol is1S/C5H10Cl2O/c6-3-1-2-5(8)4-7/h5,8H,1-4H2 . This indicates that the compound has a carbon backbone of five atoms, with chlorine atoms attached to the first and fifth carbon atoms, and a hydroxyl group (-OH) attached to the second carbon atom.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
1,5-Dichloropentan-2-ol has been utilized in the synthesis of novel compounds. For instance, its derivative, 1,5-bis(triphenylphosphonium)pentan-3-ol dichloride, has been applied in creating cancer multidrug resistance chemosensitizers (Stivanello, Leoni, & Bortolaso, 2002).
Bio-based Chemical Production
In the realm of bio-economy, 1,5-diaminopentane, a related compound, is gaining attention as a platform chemical, particularly as a building block for bio-based polymers. Research in this area focuses on developing engineered producer strains of microorganisms like Corynebacterium glutamicum or Escherichia coli (Kind & Wittmann, 2011).
Organic Synthesis and Chemistry
The compound has been involved in ruthenium-catalyzed synthesis processes, such as the creation of linear 1,5-dichlorides via sequential intermolecular Kharasch reactions. These products are significant as synthetic precursors for other compounds (Thommes et al., 2011).
Material Science and Corrosion Inhibition
1,5-Dichloropentan-2-ol derivatives, like Schiff bases, have been explored for their inhibitory properties in corrosion science, particularly for aluminum in HCl solution. Such studies involve electrochemical techniques and quantum chemical calculations (Şafak, Duran, Yurt, & Turkoglu, 2012).
Catalysis and Chemical Transformation
The dehydration of 1,5-pentanediol, a related compound, has been investigated over catalysts like ZrO2 and Yb2O3. The process converts 1,5-pentanediol into 4-penten-1-ol, showing the potential of 1,5-Dichloropentan-2-ol in catalytic applications (Sato et al., 2008).
Nanotechnology and Surface Chemistry
In nanotechnology, 1,5-dichloropentan-2-ol has been used to study the dipole-directed assembly of molecules on silicon substrates. This research is relevant for developing nanoscale devices and understanding molecular interactions on surfaces (Harikumar et al., 2008).
Molecular Structure and Physical Chemistry
Studies on the molecular structures, such as vibrational infrared and Raman spectra, of 1,5-dichloropentan-2-ol and its analogs contribute to our understanding of their chemical properties and potential applications in various fields (Ramasami, 2008).
Propriétés
IUPAC Name |
1,5-dichloropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c6-3-1-2-5(8)4-7/h5,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPDYJBRFDKZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCl)O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloropentan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2429672.png)
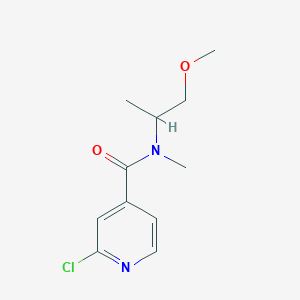

![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2429679.png)
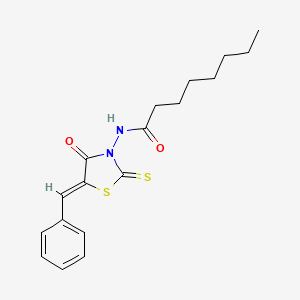

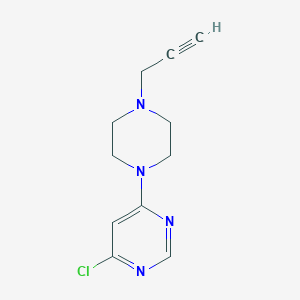
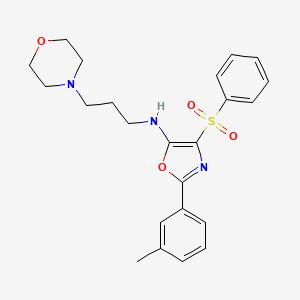
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2429690.png)
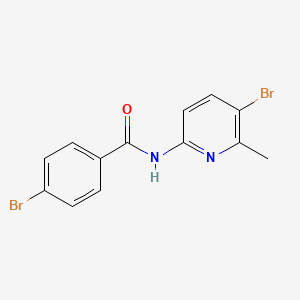
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2429692.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-amine;hydrochloride](/img/structure/B2429694.png)